Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate
Description
Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl group at position 4, a phenethylamino (C₆H₅CH₂CH₂NH-) substituent at position 2, and a methyl ester (-COOCH₃) at position 4. Its synthesis likely involves chemoselective amine displacement reactions, as seen in analogous pyrimidine derivatives .
Properties
IUPAC Name |
methyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-13(14(19)20-2)10-17-15(18-11)16-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUFKJONXUBVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in this compound undergoes nucleophilic substitution at the 2- and 4-positions, facilitated by electron-withdrawing groups like the carboxylate.
Key Reactions:
-
Reaction with Amines :
Substitution of the methylsulfanyl group (SMe) in related pyrimidine derivatives (e.g., 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester) with amines occurs under reflux conditions. For example:
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl 2-acetyl-3-ethoxy-2-propenoate | 4-Methyl-2-(phenethylamino)pyrimidine-5-carboxylate | Ethanol, triethylamine, reflux | 81% |
Amide Bond Formation and Hydrolysis
The carboxylate group participates in amide bond formation, critical for modifying biological activity.
Experimental Findings:
-
Amidation :
-
Hydrolysis Sensitivity :
Methylation of the amide nitrogen (e.g., converting 2 to 7 ) abolishes activity, indicating the amide’s role in hydrogen bonding or target interaction .
Reductive Amination and Cross-Coupling
The phenethylamino side chain enables further functionalization:
Key Processes:
-
Reductive Amination :
Phenethylamine reacts with aldehydes/ketones to form N-alkyl derivatives (e.g., 125a–e ) . -
Chan–Lam Coupling :
Introduces aryl groups (e.g., N-phenyl analogue 124 ) under copper catalysis .
Impact of Substituents on Reactivity and Bioactivity
Structure-activity relationship (SAR) studies highlight critical substituent effects:
Substituent Analysis:
Key Observations:
-
Phenethylamino Group : Essential for binding; removal (e.g., 31 , 32 ) results in inactivity .
-
Stereochemistry : (S)-3-hydroxypyrrolidine at R³ enhances potency (IC₅₀ = 72 nM) .
Critical Parameters:
Scientific Research Applications
Chemistry
Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it for various applications, enhancing its utility in organic synthesis.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It plays a role in studying metabolic pathways, particularly those involving N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for understanding lipid metabolism and signaling pathways .
Medicine
The compound has been explored for its neuroprotective and anti-inflammatory properties . Research indicates that it may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and inflammation .
Case Study 1: Enzyme Inhibition
A study focused on the structure-activity relationship of pyrimidine derivatives identified this compound as a promising inhibitor of NAPE-PLD. The compound exhibited significant potency, with an IC50 value indicating effective inhibition of enzyme activity .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| This compound | 72 | NAPE-PLD Inhibitor |
| Analog A | 150 | Moderate Inhibition |
| Analog B | 200 | Weak Inhibition |
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of derivatives similar to this compound. The study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC-3 (Prostate Cancer) | 5 | Induction of Apoptosis |
| DU145 (Prostate Cancer) | 7 | Cell Cycle Arrest |
| MCF7 (Breast Cancer) | 6 | Kinase Inhibition |
Other Biological Activities
In addition to its primary applications, this compound exhibits:
- Antimicrobial Properties : Certain studies indicate effectiveness against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.
| Organism Tested | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The compound also modulates the activity of nuclear factor kappa B (NF-kB), a key regulator of immune response . These interactions result in the suppression of inflammatory mediators and provide neuroprotective effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate with key structural analogues, highlighting differences in substituents, molecular properties, and biological activities:
Impact of Substituents on Properties
- Benzylamino (C₆H₅CH₂NH-): Common in intermediates for kinase inhibitors; shorter chain may reduce metabolic stability . Sulfonyl/Sulfinyl Groups: Electron-withdrawing substituents (e.g., -SO₂Me in ) increase polarity, affecting solubility and binding affinity.
Ester Groups :
Halogen and Heterocyclic Substituents :
- Fluorophenyl (e.g., ) and thiazole groups (e.g., ) introduce steric and electronic effects, modulating target interactions.
Biological Activity
Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound is primarily studied for its antimicrobial and anticancer properties. Research indicates that it may act as an enzyme inhibitor or receptor modulator, potentially interacting with specific molecular targets within biological systems.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity.
- Receptor Modulation : It could function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrimidine core can significantly impact its efficacy. For instance, substituents at specific positions on the pyrimidine ring can enhance or diminish activity against targeted pathogens or cancer cell lines .
| Modification | Effect on Activity |
|---|---|
| 4-Methyl group | Enhances binding affinity to target enzymes |
| Phenethylamine substitution | Increases selectivity for receptor modulation |
| Carboxylate moiety | Critical for interaction with biological targets |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the compound against various bacterial strains, revealing significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
- The compound also demonstrated antifungal properties, particularly against Candida albicans, with MIC values indicating moderate effectiveness .
-
Anticancer Properties :
- Research has highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, it showed promising results against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting potential as a therapeutic agent in oncology .
- The specific IC50 values for these cancer cell lines were significantly lower than those for normal cells, indicating a selective cytotoxic effect .
-
Target Identification Studies :
- A comprehensive study involving structure-activity relationship analysis identified several molecular targets for the compound. The findings suggested that it could interact with pathways involved in DNA damage response and cell cycle regulation, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, phenethylamine can react with a chloropyrimidine precursor (e.g., methyl 2-chloro-4-methylpyrimidine-5-carboxylate) under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine to introduce the phenethylamino group . Post-synthetic hydrolysis of esters (e.g., using LiOH in THF/H₂O) may follow to optimize purity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using EtOAc/hexane) ensures high purity. Characterization via H NMR, C NMR, and mass spectrometry (MS) is critical for structural confirmation .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles . For example, hydrogen bonding patterns (N–H⋯O or C–H⋯π interactions) can be analyzed to understand packing behavior and stability .
- Example : A related pyrimidine derivative (Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) was resolved using SHELX, revealing a puckered pyrimidine ring with a Cremer-Pople parameter of Å .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of substituted pyrimidine derivatives?
- Methodology : Regioselectivity in pyrimidine functionalization (e.g., amino vs. methyl group placement) can be controlled via steric and electronic factors. For instance, electron-withdrawing groups (e.g., esters) at the 5-position direct nucleophilic attack to the 2-position . Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .
- Case Study : In dihydropyrimidine synthesis, regioselective ring formation was achieved using benzaldehyde derivatives, favoring 4-phenyl substitution over alternatives .
Q. How can conflicting bioactivity data for pyrimidine analogs be reconciled?
- Methodology : Contradictory results (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (pH, solvent, temperature). Standardizing protocols (e.g., fixed DMSO concentration ≤1%) and validating via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) improves reproducibility .
- Example : For acetylcholinesterase inhibitors, kinetic studies (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition modes, resolving discrepancies in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
